(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Overview
Description
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, also known as a specific stereoisomer of camphor, is a bicyclic monoterpene ketone. This compound is naturally occurring and is found in the essential oils of certain plants, such as camphor laurel (Cinnamomum camphora). It is known for its distinctive aromatic odor and is widely used in various applications, including medicinal, industrial, and chemical research.
Mechanism of Action
Target of Action
The primary target of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[31It’s known that the compound undergoes transformations under conditions of acid catalysis .
Mode of Action
The compound interacts with its targets through a series of transformations. Under the action of an acid, the hydroxy group attached to the C2 carbon atom is probably split out, and a carbocation is formed . This carbocation can undergo rearrangement in two different directions .
Biochemical Pathways
The compound affects several biochemical pathways. In one pathway, the cyclobutane ring opens, and a p-menth-6-en-2-on-8-yl cation is formed. This cation, after a 4,8-hydride shift, is converted into another ion. The latter, after the ejection of a proton, gives an intermediate which is rapidly stabilized through aromatization, leading to the formation of carvacrol .
In another pathway, the carbocation is converted as a result of migration of the gem-dimethyl bridge into a three-centered bicyclic cation. The addition of a molecule of water to the latter, which takes place with the cleavage of the C1-C2 bond, leads to another ion, which cyclizes into a lactone .
Pharmacokinetics
The ADME properties of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[31The transformations it undergoes suggest that its bioavailability may be influenced by factors such as the acidity of the reaction medium .
Result of Action
The result of the compound’s action is the formation of carvacrol and a lactone . These products are formed in a ratio of 1:1 in the action on the compound of both concentrated and dilute sulfuric acid .
Action Environment
The action of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is influenced by environmental factors such as the acidity of the reaction medium. The rate of transformation is considerably lower in a less acidic medium . Another factor is the presence of other compounds, such as boron trifluoride etherate, which can lead to the selective transformation of the compound into carvacrol .
Biochemical Analysis
Biochemical Properties
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, its interaction with signaling pathways can lead to changes in cell proliferation and apoptosis, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the context . This binding interaction is crucial for its role in modulating biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties, which may influence the overall effects of the compound on cellular function. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant responses and improving cellular health . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can influence metabolic flux and the levels of various metabolites in the body. Understanding these pathways is crucial for elucidating the compound’s overall effects on cellular and organismal health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, its interaction with membrane transporters can facilitate its uptake into cells, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound is often localized in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . These localizations are mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The localization within these compartments allows it to interact with specific biomolecules, influencing its overall function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can be achieved through several methods. One common approach involves the oxidation of borneol, a naturally occurring alcohol, using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically proceeds under mild conditions, yielding the desired ketone.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as the wood of camphor trees. The essential oil is distilled, and the camphor is then crystallized and purified through sublimation. This method ensures a high yield of pure this compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form camphoric acid.
Reduction: Reduction of the ketone group can yield borneol or isoborneol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or sodium hypochlorite under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Camphoric acid: Formed through oxidation.
Borneol and isoborneol: Formed through reduction.
Halogenated camphor derivatives: Formed through substitution reactions.
Scientific Research Applications
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a standard in chiral chromatography.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Utilized in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and as a plasticizer in the polymer industry.
Comparison with Similar Compounds
Similar Compounds
Camphor: The racemic mixture of (2S)- and (2R)-camphor.
Borneol: The reduced form of camphor.
Isoborneol: Another stereoisomer of borneol.
Uniqueness
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its racemic or other stereoisomeric forms. This stereoisomer is particularly valued for its high purity and specific biological activities.
Properties
IUPAC Name |
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRRCQOUNSHSGB-QIMWKCOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2CC(C2(C)C)CC1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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